![molecular formula C19H26N4O10S B10777008 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane is a complex organic compound that belongs to the class of oligopeptides. These compounds contain a sequence of between three and ten alpha-amino acids joined by peptide bonds . This compound is notable for its involvement in various biochemical processes, particularly those involving glutathione conjugation.
Métodos De Preparación
The synthesis of 1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane typically involves the conjugation of reduced glutathione to hydrophobic electrophiles. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with reduced glutathione under specific conditions . The reaction conditions often include a controlled pH environment and the presence of a suitable catalyst to facilitate the conjugation process.
Análisis De Reacciones Químicas
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly involving the nitrophenoxy group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane has several scientific research applications:
Chemistry: It is used to study glutathione conjugation and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of glutathione in cellular processes and its interaction with other biomolecules.
Medicine: Research involving this compound helps in understanding the detoxification processes in the human body and the role of glutathione in mitigating oxidative stress.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane involves its interaction with glutathione S-transferase enzymes. These enzymes facilitate the conjugation of glutathione to various electrophilic compounds, aiding in their detoxification and removal from the body. The molecular targets include hydrophobic electrophiles, and the pathways involved are primarily related to detoxification and oxidative stress response .
Comparación Con Compuestos Similares
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane can be compared with other glutathione conjugates, such as:
1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane: Similar in structure but with different substituents.
Glutathione S-transferase substrates: These compounds share the common feature of glutathione conjugation but differ in their specific structures and reactivity.
The uniqueness of 1-Hydroxy-2-S-Glutathionyl-3-Para-Nitrophenoxy-Propane lies in its specific structure, which allows for unique interactions with glutathione S-transferase enzymes and its distinct biochemical properties .
Propiedades
Fórmula molecular |
C19H26N4O10S |
|---|---|
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O10S/c20-14(19(29)30)5-6-16(25)22-15(18(28)21-7-17(26)27)10-34-13(8-24)9-33-12-3-1-11(2-4-12)23(31)32/h1-4,13-15,24H,5-10,20H2,(H,21,28)(H,22,25)(H,26,27)(H,29,30)/t13-,14+,15+/m1/s1 |
Clave InChI |
YWXHXYSGHBAIBL-ILXRZTDVSA-N |
SMILES isomérico |
C1=CC(=CC=C1[N+](=O)[O-])OC[C@@H](CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)
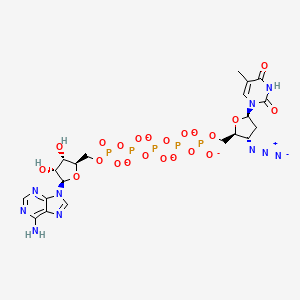
![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)
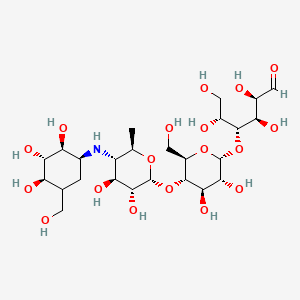
![[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5R,6S)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776948.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-[(4-iodophenyl)methyl]-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776959.png)
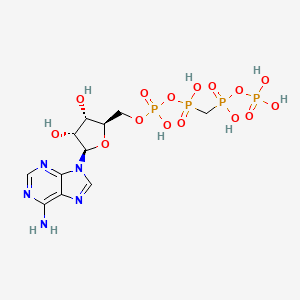
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
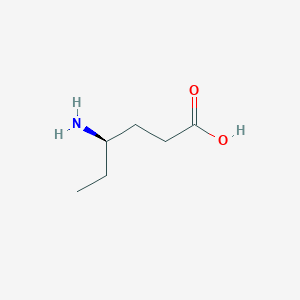

![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
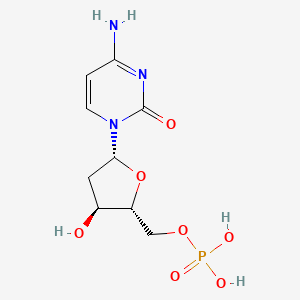
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)